
2-Chloro-4-isopropyl-3-methylpyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-4-isopropyl-3-methylpyridine is a halogenated derivative of pyridine. This compound is characterized by the presence of a chlorine atom at the second position, an isopropyl group at the fourth position, and a methyl group at the third position on the pyridine ring. It is a valuable intermediate in organic synthesis and finds applications in various fields including pharmaceuticals, agrochemicals, and material science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-4-isopropyl-3-methylpyridine typically involves the chlorination of 4-isopropyl-3-methylpyridine. This can be achieved using reagents such as thionyl chloride or phosphorus pentachloride under controlled conditions to ensure selective chlorination at the desired position.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the selectivity and overall production rate.
Analyse Chemischer Reaktionen
Types of Reactions: 2-Chloro-4-isopropyl-3-methylpyridine can undergo various chemical reactions including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the pyridine ring to piperidine derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium amide or potassium thiolate in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C) are typical.
Major Products Formed:
Nucleophilic Substitution: Substituted pyridines with various functional groups.
Oxidation: Pyridine N-oxides.
Reduction: Piperidine derivatives.
Wissenschaftliche Forschungsanwendungen
2-Chloro-4-isopropyl-3-methylpyridine is utilized in several scientific research applications:
Chemistry: As an intermediate in the synthesis of complex organic molecules.
Biology: In the development of bioactive compounds and enzyme inhibitors.
Medicine: As a precursor in the synthesis of pharmaceutical agents, particularly those targeting neurological and inflammatory pathways.
Industry: In the production of agrochemicals such as herbicides and insecticides.
Wirkmechanismus
The mechanism of action of 2-Chloro-4-isopropyl-3-methylpyridine depends on its application. In biological systems, it may act by interacting with specific enzymes or receptors, altering their activity. The presence of the chlorine atom and the isopropyl group can influence the compound’s binding affinity and specificity towards its molecular targets.
Vergleich Mit ähnlichen Verbindungen
2-Chloropyridine: Lacks the isopropyl and methyl groups, making it less sterically hindered.
4-Chloro-3-methylpyridine: Similar structure but without the isopropyl group.
2-Chloro-4-methylpyridine: Lacks the isopropyl group, affecting its reactivity and applications.
Uniqueness: 2-Chloro-4-isopropyl-3-methylpyridine is unique due to the combined presence of chlorine, isopropyl, and methyl groups, which confer specific steric and electronic properties. These properties make it a versatile intermediate in organic synthesis and enhance its utility in various scientific and industrial applications.
Eigenschaften
Molekularformel |
C9H12ClN |
|---|---|
Molekulargewicht |
169.65 g/mol |
IUPAC-Name |
2-chloro-3-methyl-4-propan-2-ylpyridine |
InChI |
InChI=1S/C9H12ClN/c1-6(2)8-4-5-11-9(10)7(8)3/h4-6H,1-3H3 |
InChI-Schlüssel |
KQQWPLJDTYFNMM-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=CN=C1Cl)C(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


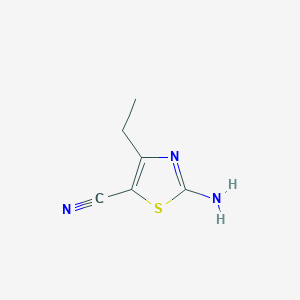
![5-Methyl-6-nitroimidazo[1,2-a]pyridine](/img/structure/B12834951.png)
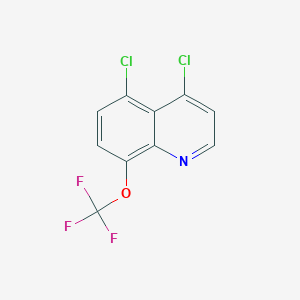

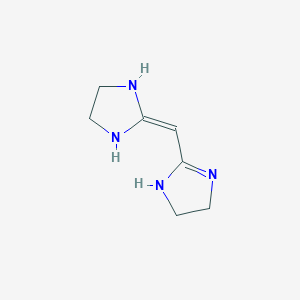
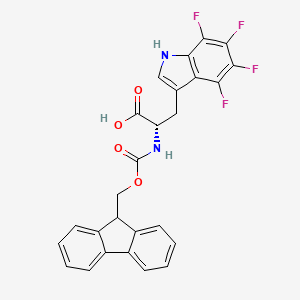
![[(2R,3S,4S,5R)-3-acetyloxy-5-(2,4-dioxopyrimidin-1-yl)-4-hydroxyoxolan-2-yl]methyl acetate](/img/structure/B12834981.png)
![[(3aR,4R,7aR)-2,2-dimethyl-4,7a-dihydro-3aH-[1,3]dioxolo[4,5-c]pyran-4-yl]methoxy-tert-butyl-dimethylsilane](/img/structure/B12834996.png)
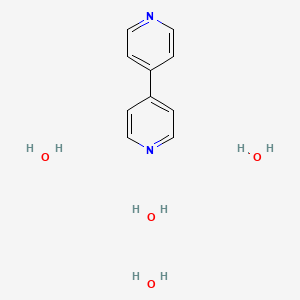
![(1R,4R)-1-((4-(Trifluoromethyl)phenyl)sulfonyl)bicyclo[2.1.0]pentane](/img/structure/B12835016.png)

![(1R,4S,5S)-5-Fluoro-2-azabicyclo[2.2.1]heptane](/img/structure/B12835032.png)
![Rel-(1R,5S)-4-iodo-6-oxabicyclo[3.2.1]octan-7-one](/img/structure/B12835034.png)

